4-(Dodecyloxy)benzaldehyde

Vue d'ensemble

Description

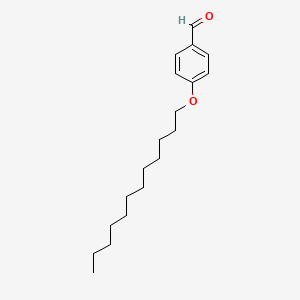

4-(Dodecyloxy)benzaldehyde: is an organic compound with the molecular formula C19H30O2 . It is also known by other names such as This compound and p-(Lauryloxy)benzaldehyde . This compound is characterized by a benzaldehyde group substituted with a dodecyloxy group at the para position. It is a colorless to light yellow clear liquid at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Dodecyloxy)benzaldehyde can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with 1-chlorododecane in the presence of a base such as potassium hydroxide in ethanol . The reaction proceeds as follows:

4-Hydroxybenzaldehyde+1-Chlorododecane→this compound+KCl

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as distillation under reduced pressure to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dodecyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: 4-(Dodecyloxy)benzoic acid.

Reduction: 4-(Dodecyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Organic Synthesis

4-(Dodecyloxy)benzaldehyde is widely used as a building block in organic synthesis. Its aldehyde functional group allows it to participate in various reactions, such as:

- Condensation Reactions : It can be used to synthesize more complex molecules through reactions like the aldol condensation.

- Formation of Push-Pull Chromophores : The compound serves as a key component in the creation of push-pull chromophores, which are essential in developing organic electronic materials .

Material Science

The compound has been utilized in the development of advanced materials, particularly in the field of polymers:

- Polymerization Studies : Research has shown that this compound can be involved in ultrafast sunlight-induced polymerization processes, contributing to the synthesis of light-responsive materials .

- Liquid Crystals : Its long alkyl chain imparts amphiphilic properties, making it suitable for liquid crystal applications where molecular alignment is crucial for device performance.

Biological Applications

Recent studies have explored the potential biological applications of this compound:

- Antimicrobial Activity : There is growing interest in its derivatives for developing novel antibacterial agents against resistant strains of bacteria .

- Cell Biology : The compound has been evaluated for its effects on cellular processes, particularly in cell signaling pathways due to its hydrophobic properties which influence membrane interactions .

Case Study 1: Synthesis of Novel Chromophores

A study focused on synthesizing novel push-pull chromophores using this compound demonstrated its effectiveness as a precursor. The resulting compounds exhibited enhanced optical properties suitable for applications in organic photovoltaics and sensors .

Case Study 2: Development of Antibacterial Agents

Research published in a peer-reviewed journal highlighted the synthesis of derivatives from this compound aimed at identifying new antimicrobial targets. The study reported promising results indicating that specific derivatives exhibited significant antibacterial activity against multi-drug resistant bacteria .

Mécanisme D'action

The mechanism of action of 4-(Dodecyloxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This can affect various biological pathways and processes .

Comparaison Avec Des Composés Similaires

- 4-(Octyloxy)benzaldehyde

- 4-(Decyloxy)benzaldehyde

- 4-(Heptyloxy)benzaldehyde

- 4-(Hexyloxy)benzaldehyde

- 4-(Pentyloxy)benzaldehyde

Comparison: 4-(Dodecyloxy)benzaldehyde is unique due to its longer alkyl chain compared to similar compounds. This longer chain can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical reactions .

Activité Biologique

4-(Dodecyloxy)benzaldehyde, also known as p-dodecyloxybenzaldehyde, is an organic compound with the molecular formula C19H30O2. It features a long dodecyloxy chain attached to a benzaldehyde structure, which influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential mechanisms of action, and relevant research findings.

- Molecular Formula : C19H30O2

- Molecular Weight : 290.447 g/mol

- CAS Number : 24083-19-0

- IUPAC Name : 4-dodecoxybenzaldehyde

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The long hydrophobic dodecyloxy chain enhances the compound's ability to penetrate lipid membranes, which is crucial for its antimicrobial effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves several pathways:

- Membrane Disruption : The hydrophobic dodecyloxy group interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study conducted on the antibacterial properties of various benzaldehyde derivatives found that this compound showed a higher antibacterial effect compared to its analogs without long alkyl chains. The enhanced lipophilicity contributed to its superior activity against resistant strains of bacteria . -

Fungal Inhibition :

Research has also indicated that this compound possesses antifungal properties. In vitro tests demonstrated inhibition against Candida albicans with an MIC of 256 µg/mL, suggesting potential applications in treating fungal infections . -

Cell Viability Assays :

A cytotoxicity assessment using human cell lines revealed that while this compound exhibits antimicrobial activity, it retains a favorable safety profile with low cytotoxicity at therapeutic concentrations. This balance is critical for its potential use in pharmaceutical applications .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its unique properties make it a candidate for developing new antimicrobial agents.

- Surfactant Production : The compound's hydrophobic characteristics are advantageous in formulating surfactants and emulsifiers used in industrial applications.

Propriétés

IUPAC Name |

4-dodecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15,17H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEGLEYBWGNZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178813 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige to beige powder; mp = 26-28 deg C; [Acros Organics MSDS] | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24083-19-0 | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dodecyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.